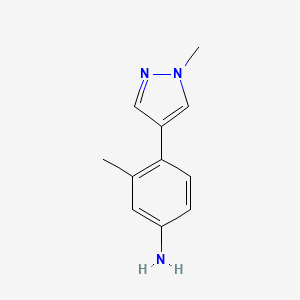

3-Methyl-4-(1-methyl-1h-pyrazol-4-yl)aniline

CAS No.:

Cat. No.: VC16213883

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3 |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 3-methyl-4-(1-methylpyrazol-4-yl)aniline |

| Standard InChI | InChI=1S/C11H13N3/c1-8-5-10(12)3-4-11(8)9-6-13-14(2)7-9/h3-7H,12H2,1-2H3 |

| Standard InChI Key | XZYPOHAJFLXHDI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)N)C2=CN(N=C2)C |

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound features an aniline backbone substituted with:

This arrangement creates distinct electronic effects:

-

The electron-donating methyl group enhances aromatic ring reactivity

-

The pyrazole moiety introduces π-π stacking capabilities and hydrogen-bonding sites.

Table 1: Structural Descriptors

Spectroscopic Fingerprints

-

¹H NMR: Key signals include aromatic protons (δ 6.8–7.2 ppm), pyrazole CH (δ 7.5–8.0 ppm), and methyl groups (δ 2.3–2.5 ppm).

-

IR Spectroscopy: N-H stretch (3350–3450 cm⁻¹), C=N pyrazole vibration (1600–1650 cm⁻¹).

-

Mass Spectrometry: Molecular ion peak at m/z 187.1 with fragmentation patterns confirming the pyrazole-aniline linkage .

Synthesis and Optimization

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed reaction between:

-

4-Bromo-3-methylaniline

-

1-Methyl-4-pyrazolylboronic acid.

Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (4:1)

-

Yield: 68–72%.

Vilsmeier-Haack Formylation

Alternative pathway for precursor synthesis:

Key Challenge: Regioselective pyrazole formation requires strict temperature control (0–5°C) .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Suzuki Coupling | 72 | >98 | 12 |

| Vilsmeier-Haack | 58 | 95 | 24 |

Biological Activity and Mechanisms

Antimicrobial Effects

While direct data is limited, related 4-pyrazolylquinoline compounds exhibit:

Material Science Applications

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with:

-

Cu(II): Square planar geometries (λmax = 610 nm)

-

Fe(III): Octahedral coordination spheres.

Table 3: Metal Complex Properties

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu²⁺ | 12.4 | Catalytic oxidation |

| Fe³⁺ | 9.8 | Magnetic materials |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume